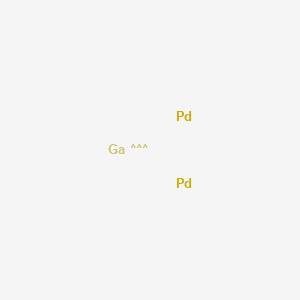![molecular formula C13H22O3 B14476499 Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol CAS No. 68683-23-8](/img/structure/B14476499.png)
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol is a compound that combines the properties of propanoic acid and a tricyclic alcohol. Propanoic acid is a simple carboxylic acid with the chemical formula C3H6O2, known for its use as a preservative and flavoring agent in the food industry. Tricyclo[5.2.1.02,6]decan-8-ol, on the other hand, is a more complex structure featuring a tricyclic ring system with an alcohol functional group. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol can be achieved through several synthetic routes. One common method involves the esterification of tricyclo[5.2.1.02,6]decan-8-ol with propanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Tricyclo[5.2.1.02,6]decan-8-one or tricyclo[5.2.1.02,6]decan-8-carboxylic acid.
Reduction: Tricyclo[5.2.1.02,6]decan-8-ol.
Substitution: Tricyclo[5.2.1.02,6]decan-8-chloride.
Scientific Research Applications
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by increasing the levels of ceramide, a pro-apoptotic lipid molecule .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.02,6]decan-8-one: A ketone derivative with similar tricyclic structure.
Dicyclopentanyl methacrylate: A methacrylate ester with a related tricyclic framework.
Uniqueness
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol is unique due to the presence of both a carboxylic acid and an alcohol functional group within a tricyclic structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
68683-23-8 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C10H16O.C3H6O2/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;1-2-3(4)5/h6-11H,1-5H2;2H2,1H3,(H,4,5) |
InChI Key |
VEQXKUHFAZBZRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1CC2C(C1)C3CC2CC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


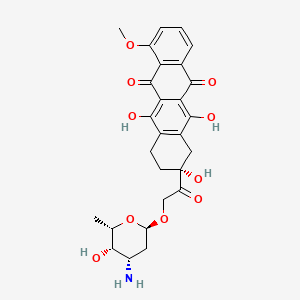
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
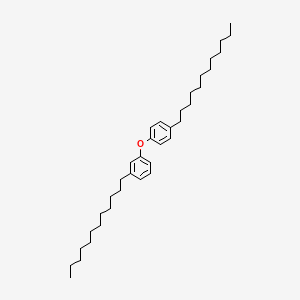
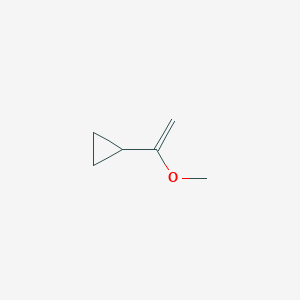



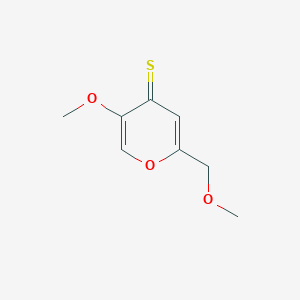
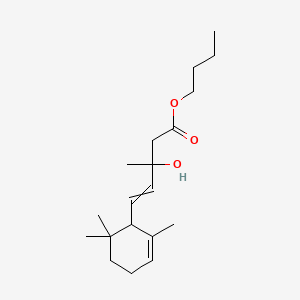
![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)

